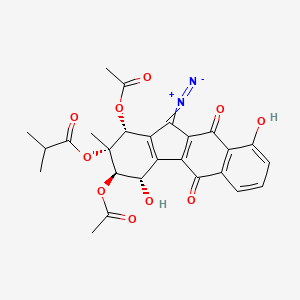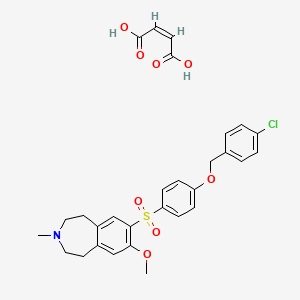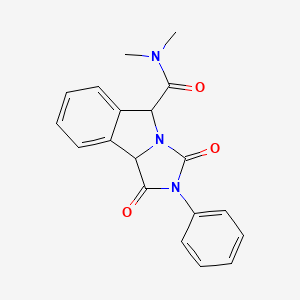
Propanoic acid, 2-methyl-, 1,3-bis(acetyloxy)-11-diazo-2,3,4,5,10,11-hexahydro-4,9-dihydroxy-2-methyl-5,11-dioxo-1H-benzo(b)fluoren-2-yl ester, (1R-(1-alpha,2-alpha,3-beta,4-alpha))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-methyl-, 1,3-bis(acetyloxy)-11-diazo-2,3,4,5,10,11-hexahydro-4,9-dihydroxy-2-methyl-5,11-dioxo-1H-benzo(b)fluoren-2-yl ester, (1R-(1-alpha,2-alpha,3-beta,4-alpha))- is a complex organic compound with a unique structure that includes multiple functional groups such as diazo, acetyloxy, and hydroxy groups
Métodos De Preparación
The synthesis of Propanoic acid, 2-methyl-, 1,3-bis(acetyloxy)-11-diazo-2,3,4,5,10,11-hexahydro-4,9-dihydroxy-2-methyl-5,11-dioxo-1H-benzo(b)fluoren-2-yl ester involves multiple steps, including the formation of the diazo group and the esterification of the propanoic acid derivative. The reaction conditions typically require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and efficiency .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The diazo group can be reduced to form amines.
Substitution: The acetyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Propanoic acid, 2-methyl-, 1,3-bis(acetyloxy)-11-diazo-2,3,4,5,10,11-hexahydro-4,9-dihydroxy-2-methyl-5,11-dioxo-1H-benzo(b)fluoren-2-yl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce diazo and ester functional groups into target molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diazo group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modification of enzyme activity. The ester groups can undergo hydrolysis to release active metabolites that exert biological effects. The pathways involved in these processes are complex and depend on the specific context of the application .
Comparación Con Compuestos Similares
Propanoic acid, 2-methyl-, 1,3-bis(acetyloxy)-11-diazo-2,3,4,5,10,11-hexahydro-4,9-dihydroxy-2-methyl-5,11-dioxo-1H-benzo(b)fluoren-2-yl ester can be compared with other similar compounds, such as:
Propanoic acid derivatives: These compounds share the propanoic acid backbone but differ in their functional groups and biological activities.
Diazo compounds: These compounds contain the diazo functional group and are used in various chemical reactions and biological studies.
Ester compounds: These compounds contain ester functional groups and are widely used in organic synthesis and industrial applications.
Propiedades
| 156429-10-6 | |
Fórmula molecular |
C26H24N2O10 |
Peso molecular |
524.5 g/mol |
Nombre IUPAC |
[(1R,2R,3R,4S)-1,3-diacetyloxy-11-diazo-4,9-dihydroxy-2-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[b]fluoren-2-yl] 2-methylpropanoate |
InChI |
InChI=1S/C26H24N2O10/c1-9(2)25(35)38-26(5)23(36-10(3)29)18-16(22(34)24(26)37-11(4)30)15-17(19(18)28-27)21(33)14-12(20(15)32)7-6-8-13(14)31/h6-9,22-24,31,34H,1-5H3/t22-,23+,24+,26+/m0/s1 |
Clave InChI |
ZTAVSQVTZIBGBH-POMLREGLSA-N |
SMILES isomérico |
CC(C)C(=O)O[C@]1([C@@H]([C@H](C2=C([C@H]1OC(=O)C)C(=[N+]=[N-])C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC(=O)C)C |
SMILES canónico |
CC(C)C(=O)OC1(C(C(C2=C(C1OC(=O)C)C(=[N+]=[N-])C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





